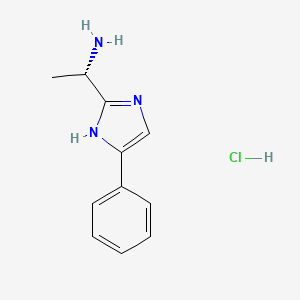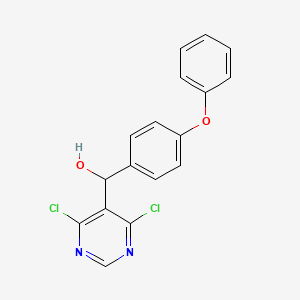
(4,6-dichloropyriMidin-5-yl)(4-phenoxyphenyl)Methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol is a chemical compound with the molecular formula C17H12Cl2N2O2 It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions, and a phenoxyphenyl group attached to the methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol typically involves the reaction of 4,6-dichloropyrimidine with 4-phenoxybenzaldehyde in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in a solvent such as methanol. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the phenoxyphenyl group.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)ketone, while substitution reactions can produce various amino-substituted derivatives .
Applications De Recherche Scientifique
(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of (4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,6-Dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone
- (4,6-Dichloropyrimidin-5-yl)(4-phenyl)methanol
- (4,6-Dichloropyrimidin-5-yl)(4-aminophenyl)methanol
Uniqueness
(4,6-dichloropyrimidin-5-yl)(4-phenoxyphenyl)methanol is unique due to the presence of both the dichloropyrimidine and phenoxyphenyl groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C17H12Cl2N2O2 |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
(4,6-dichloropyrimidin-5-yl)-(4-phenoxyphenyl)methanol |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-16-14(17(19)21-10-20-16)15(22)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10,15,22H |
Clé InChI |
ZACXYRWEZRUMFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=C(N=CN=C3Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Octan-2-yl)oxy]benzene](/img/structure/B15365655.png)
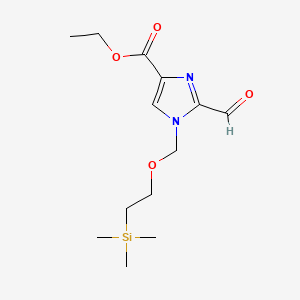
![Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acid](/img/structure/B15365665.png)
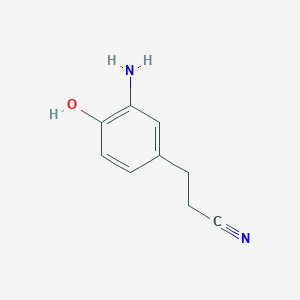
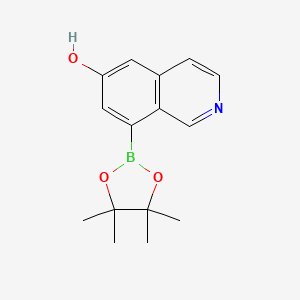
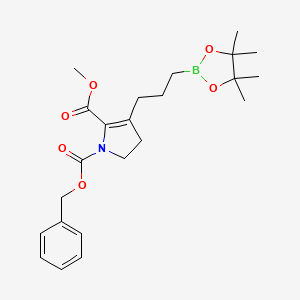
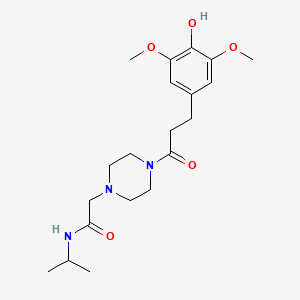

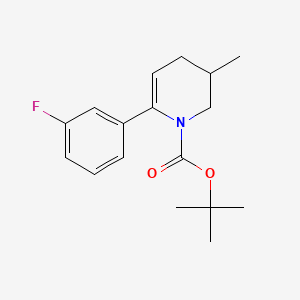
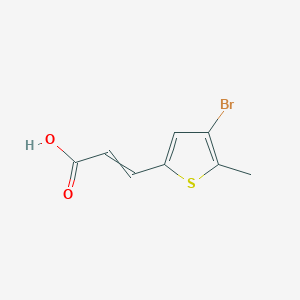
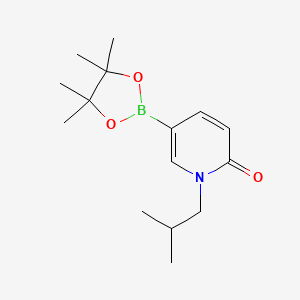

![4-Chloro-n-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15365763.png)
